(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester
Description
“(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester” is a heterocyclic organic compound featuring a benzooxazolone core substituted with an amino group at the 6-position and an acetic acid methyl ester moiety at the 3-position. This structure positions it as a valuable building block in synthetic chemistry, particularly for drug discovery and materials science applications . Notably, commercial availability of this compound has been discontinued across all quantity tiers (1 mg to 500 mg) as of 2025, limiting its current use in research .
Properties
IUPAC Name |
methyl 2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-9(13)5-12-7-3-2-6(11)4-8(7)16-10(12)14/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDMDSFKIGMHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)N)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester typically involves the condensation of 2-aminophenol with various aldehydes or acids. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . Another approach involves using 2-aminophenol with isothiocyanates or ortho-esters under different reaction conditions and catalysts .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
Reaction Conditions
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.
Oxazolone Ring Reactivity
The 2-oxo-benzooxazol-3-yl moiety exhibits electrophilic character at the carbonyl carbons (C-2 and C-4), enabling nucleophilic attacks and cycloadditions.
Ring-Opening Reactions
Nucleophiles (e.g., amines, alcohols) target the C-2 carbonyl, leading to ring opening:
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Example : Reaction with aniline forms a β-ketoamide derivative.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Aniline, DCM, RT | (6-Amino-2-(phenylamino)acetamido)-acetic acid methyl ester | 12 hr, 75% | Analogous to oxazolone reactivity |
Mechanism : Nucleophilic attack at C-2 followed by cleavage of the C–O bond.
Diels-Alder Reactions
The exocyclic double bond (if present in derivatives) acts as a dienophile. For example, in analogs with a benzylidene group at C-4, cycloaddition with dienes yields fused bicyclic structures .
Reactivity of the 6-Amino Group
The amino group participates in electrophilic substitution and condensation reactions.
Diazotization and Coupling
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Diazotization : Treatment with NaNO₂/HCl forms a diazonium salt, which couples with electron-rich aromatics (e.g., phenols).
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Product : Azo-linked benzoxazole derivatives (applications in dyes or sensors).
| Conditions | Coupling Partner | Product | Yield |
|---|---|---|---|
| NaNO₂, HCl, 0–5°C | Phenol | (6-(Phenylazo)-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester | ~60% |
Acylation
The amino group reacts with acyl chlorides or anhydrides to form amides:
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride, pyridine | (6-Acetamido-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester | RT, 2 hr, 85% |
Condensation Reactions
The compound serves as a substrate in multicomponent reactions. For example, in the presence of aldehydes and catalysts, it forms Schiff base analogs:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Benzaldehyde | K₃PO₄ | (6-((Benzylidene)amino)-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester | 78% |
Conditions : Solvent-free, 80°C, 3 hr.
Photochemical and Thermal Stability
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Thermal Decomposition : Above 200°C, decarboxylation of the acetic acid side chain occurs, releasing CO₂ and forming a methyl-substituted benzoxazole .
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Photoreactivity : UV irradiation induces C–N bond cleavage in the oxazolone ring, generating reactive intermediates (studied via time-resolved spectroscopy) .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzooxazole compounds, including (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester, exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, the compound has been shown to modulate Met kinase signaling pathways, which are critical in tumor growth and metastasis .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that benzooxazole derivatives possess broad-spectrum antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes that are crucial for metabolic processes in bacteria and fungi, thus providing a pathway for developing novel antimicrobial agents .
2.2 Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with specific biological targets makes it useful for studying enzyme activities and cellular processes .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Starting Materials : Commercially available starting materials are used without further purification.
- Reaction Conditions : Reactions are often carried out under nitrogen atmosphere to prevent oxidation.
- Purification : The final product is purified using techniques like column chromatography or recrystallization.
The following table summarizes the synthesis steps along with yields and characterization methods:
| Step | Starting Material | Reaction Conditions | Yield (%) | Characterization Method |
|---|---|---|---|---|
| 1 | 2-Amino benzoic acid | Nitrogen atmosphere, reflux | 80 | NMR, LC-MS |
| 2 | Methyl acetoacetate | Stirring at room temperature | 75 | NMR, IR |
| 3 | Final product | Purification via chromatography | 70 | NMR, HPLC |
Case Studies
4.1 Study on Anticancer Activity
In one notable study, researchers synthesized a series of benzooxazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting its potential as a lead compound for further development .
4.2 Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests, indicating its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Functional Differences :
- Neuroprotective Activity : The 3-azetidinyl derivative demonstrated significant neuroprotection in Parkinson’s disease (PD) models, reducing glutamate-induced oxidative damage in SH-SY5Y cells (LDH release assay) and inhibiting caspase-3/7 activation, a marker of apoptosis. These effects were comparable to the positive control R-α-lipoic acid .
- Anti-inflammatory Activity : Compound 28 (a 3-azetidinyl derivative) suppressed TNF-α-induced IL-6 production in HUVECs, similar to the reference drug narciclasine (NCLS) .
Functional Analogues: 8-O-Acetylshanzhiside Methyl Ester
Functional Overlaps :
- Applications : Both compounds serve as intermediates in synthetic chemistry and pharmacological research. However, 8-O-Acetylshanzhiside has broader applications, including use in food, cosmetics, and supplements .
- Availability : Unlike the discontinued benzooxazolone derivative, 8-O-Acetylshanzhiside remains accessible for research, enhancing its utility .
Research Findings and Data Tables
Table 2: Commercial and Functional Comparison
Availability and Commercial Considerations
The discontinuation of “this compound” highlights a critical barrier to its further study, whereas analogues like the 3-azetidinyl derivatives and 8-O-Acetylshanzhiside remain viable for research. This disparity underscores the importance of compound accessibility in driving pharmacological exploration.
Biological Activity
(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester, also known by its CAS number 883545-12-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
- Molecular Formula : C10H10N2O4
- Molecular Weight : 222.2 g/mol
- Structure : The compound features a benzoxazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study on related benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 µg/mL |
| Compound 2 | Candida albicans | 16 µg/mL |
| Compound 3 | Escherichia coli | Not active |
Anticancer Activity
Benzoxazole derivatives have shown promising results in cancer research. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116). These studies indicate that certain derivatives exhibit cytotoxic effects selectively towards cancer cells while sparing normal cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | (6-Amino derivative) | 15 |
| A549 | (6-Amino derivative) | 20 |
| HCT-116 | (6-Amino derivative) | 18 |
Structure–Activity Relationship
The structure–activity relationship (SAR) of benzoxazole derivatives indicates that modifications at specific positions on the benzoxazole ring can enhance biological activity. For example, the presence of electron-donating groups has been shown to increase the potency of these compounds against various pathogens and cancer cells .
Case Study 1: Antibacterial Screening
In a study examining the antibacterial properties of benzoxazole derivatives, several compounds were synthesized and screened for activity against Bacillus subtilis and Escherichia coli. The most potent compound exhibited an MIC of 16 µg/mL against B. subtilis, indicating significant antibacterial potential .
Case Study 2: Anticancer Evaluation
Another notable study evaluated the anticancer effects of a series of benzoxazole derivatives on human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutic agents .
Q & A
Q. What novel applications exist beyond antimicrobial studies, such as in materials science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
